molecular formula C48H56N4 B13414510 5,10,15,20-Tetrakis(3-methylphenyl)porphyri

5,10,15,20-Tetrakis(3-methylphenyl)porphyri

Cat. No.: B13414510
M. Wt: 689.0 g/mol
InChI Key: XIUDDLCTXKGDHJ-UHFFFAOYSA-N
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Description

meso-Tetra(3-methylphenyl) porphine: is a synthetic porphyrin compound characterized by its distinctive macrocyclic structure featuring four pyrrole-type rings linked by methine bridges. This compound is known for its unique photochemical and photophysical properties, making it a valuable molecule in various scientific disciplines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra(3-methylphenyl) porphine typically involves the Adler-Longo method, which is a one-step condensation reaction of pyrrole with aldehydes in the presence of an acid catalyst. This reaction is carried out in an acidic medium under exposure to atmospheric oxygen . Another method involves the use of acidic ionic liquids as catalytic media, which can improve the yield and simplify the purification process .

Industrial Production Methods: Industrial production of meso-Tetra(3-methylphenyl) porphine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: meso-Tetra(3-methylphenyl) porphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the macrocyclic structure and the aromatic nature of the compound .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin derivatives with different functional groups, while substitution reactions can introduce various substituents at the meso positions .

Mechanism of Action

Properties

Molecular Formula

C48H56N4

Molecular Weight

689.0 g/mol

IUPAC Name

5,10,15,20-tetrakis(3-methylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin

InChI

InChI=1S/C48H56N4/c1-29-9-5-13-33(25-29)45-37-17-19-39(49-37)46(34-14-6-10-30(2)26-34)41-21-23-43(51-41)48(36-16-8-12-32(4)28-36)44-24-22-42(52-44)47(40-20-18-38(45)50-40)35-15-7-11-31(3)27-35/h5-17,19,22,24-28,37-52H,18,20-21,23H2,1-4H3

InChI Key

XIUDDLCTXKGDHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2C3CCC(N3)C(C4C=CC(N4)C(C5CCC(N5)C(C6C=CC2N6)C7=CC=CC(=C7)C)C8=CC=CC(=C8)C)C9=CC=CC(=C9)C

Origin of Product

United States

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